molecular formula C5H6N4O2 B14795445 3,4,5,9-tetrahydro-1H-purine-2,6-dione

3,4,5,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B14795445
M. Wt: 154.13 g/mol
InChI Key: XFDDPZJZQMXPPZ-UHFFFAOYSA-N
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Description

3,4,5,9-Tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific hydrogenation at positions 3, 4, 5, and 9. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves the hydrogenation of purine derivatives under specific conditions. One common method includes the catalytic hydrogenation of purine-2,6-dione using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-pressure hydrogen gas and a palladium catalyst, ensuring efficient hydrogenation of the purine ring system.

Chemical Reactions Analysis

Types of Reactions

3,4,5,9-Tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form purine-2,6-dione derivatives.

    Reduction: Further reduction can lead to fully hydrogenated purine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Purine-2,6-dione derivatives.

    Reduction: Fully hydrogenated purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

3,4,5,9-Tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various purine derivatives.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . This dual action results in significant analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:

    1,3-Dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:

    8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: A fluorescent amine used in spectroscopy.

Uniqueness

3,4,5,9-Tetrahydro-1H-purine-2,6-dione is unique due to its specific hydrogenation pattern and its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This makes it a promising candidate for the development of new therapeutic agents with analgesic and anti-inflammatory properties.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

3,4,5,7-tetrahydropurine-2,6-dione

InChI

InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11)

InChI Key

XFDDPZJZQMXPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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